molecular formula C14H18BrNO3S B8164790 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine

1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine

Cat. No.: B8164790
M. Wt: 360.27 g/mol
InChI Key: WOZNSADYQQYNOH-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a brominated phenyl group, and a sulfonyl linkage

Preparation Methods

The synthesis of 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting with the bromination of a phenyl precursor. The cyclopropylmethoxy group is introduced through etherification, followed by the formation of the sulfonyl linkage. The final step involves the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the brominated phenyl group or the sulfonyl linkage.

    Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group or the sulfonyl linkage, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The brominated phenyl group and the pyrrolidine ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing pyrrolidines and brominated phenyl derivatives. Compared to these compounds, 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine is unique due to the presence of the cyclopropylmethoxy group, which can influence its chemical reactivity and biological activity. Similar compounds include:

  • 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine
  • 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)piperidine

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-bromo-4-(cyclopropylmethoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c15-13-9-12(20(17,18)16-7-1-2-8-16)5-6-14(13)19-10-11-3-4-11/h5-6,9,11H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZNSADYQQYNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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